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molecular formula C11H22O B8754640 Cyclohexanol, 1-methyl-3-(2-methylpropyl)- CAS No. 215231-33-7

Cyclohexanol, 1-methyl-3-(2-methylpropyl)-

Cat. No. B8754640
M. Wt: 170.29 g/mol
InChI Key: PMKDAPPYGOWKLX-UHFFFAOYSA-N
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Patent
US06313087B1

Procedure details

A solution of 62.7 g (0.407 mol) of the distilled ketone in 200 ml ether was added dropwise to a stirred solution of 0.6 mol methyl magnesium iodide in 200 ml ether at such a rate that the reaction mixture was allowed gradually to reach and then maintain a steady reflux. When the addition was complete heat was applied to maintain reflux for a further 30 minutes. Thereafter the reaction mixture was quenched with 1.01 of water and the resulting precipitate in the aqueous phase dissolved by the addition of saturated aqueous ammonium chloride (1.01). The organic phase was separated, washed, dried and the solvent was removed in vacuo. The crude consisted of a mixture of trans and cis 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol in a ratio of 2:1. It could be purified by distillation under reduced pressure to obtain a mixture of about the same isomer distribution. Alternatively it could be separated into the cis and trans isomers by column chromatography over silica (200 g for 4 g of crude) using a mixture of diethyl ether and pentane (1.5 v/v ratio) as the eluent. It could also be separated into the isomers by fractional distillation under reduced pressure over a 1 m Sulzer column using a reflux: take off ratio of 10:1. Thus, 217 g of crude yields 102 g (>94% pure on gc) of the trans isomer (head temperature 69° C. at 0.04 kPa) and 50 g (>97% pure on gc) of the cis isomer (62° C. at 0.01 kPa) and 43 g of an intermediate fraction consisting of a mixture of the two isomers.
Quantity
62.7 g
Type
reactant
Reaction Step One
Quantity
0.6 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:11])[CH2:3][CH:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH2:5]1.[CH3:12][Mg]I>CCOCC>[CH3:12][C:6]1([OH:10])[CH2:7][CH2:8][CH2:9][CH:4]([CH2:3][CH:2]([CH3:11])[CH3:1])[CH2:5]1

Inputs

Step One
Name
Quantity
62.7 g
Type
reactant
Smiles
CC(CC1CC(CCC1)=O)C
Name
Quantity
0.6 mol
Type
reactant
Smiles
C[Mg]I
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintain a steady reflux
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
was complete heat
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Thereafter the reaction mixture was quenched with 1.01 of water
DISSOLUTION
Type
DISSOLUTION
Details
the resulting precipitate in the aqueous phase dissolved by the addition of saturated aqueous ammonium chloride (1.01)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The crude consisted of a mixture of trans and cis 1-methyl-3-(2-methylpropyl)cyclohexan-1-ol in a ratio of 2:1
DISTILLATION
Type
DISTILLATION
Details
It could be purified by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain
ADDITION
Type
ADDITION
Details
a mixture of about the same isomer distribution
CUSTOM
Type
CUSTOM
Details
Alternatively it could be separated into the cis and trans isomers by column chromatography over silica (200 g for 4 g of crude)
ADDITION
Type
ADDITION
Details
a mixture of diethyl ether and pentane (1.5 v/v ratio) as the eluent
CUSTOM
Type
CUSTOM
Details
It could also be separated into the isomers by fractional distillation under reduced pressure over a 1 m Sulzer column
TEMPERATURE
Type
TEMPERATURE
Details
a reflux

Outcomes

Product
Name
Type
product
Smiles
CC1(CC(CCC1)CC(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 43 g
YIELD: CALCULATEDPERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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